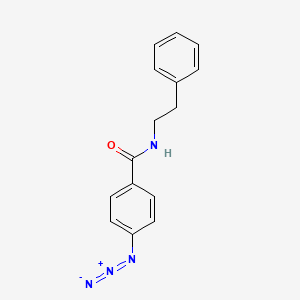

4-Azido-N-phenethyl-benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Azido-N-phenethyl-benzamide is an organic compound that belongs to the class of azides and benzamides. Azides are known for their high reactivity due to the presence of the azido group (-N₃), which can release nitrogen gas upon decomposition. Benzamides, on the other hand, are derivatives of benzoic acid and are commonly used in medicinal chemistry for their biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the acyl azide method, which involves the conversion of a carboxylic acid derivative to an acyl azide, followed by reaction with an amine to form the desired benzamide . The reaction conditions often require low temperatures (≤0°C) to prevent decomposition of the azide .

Industrial Production Methods

Industrial production of 4-Azido-N-phenethyl-benzamide may involve continuous-flow synthesis techniques to ensure safety and efficiency. Continuous-flow systems allow for the in situ generation and reaction of acyl azides, minimizing the risk of handling these potentially explosive intermediates .

Analyse Chemischer Reaktionen

Types of Reactions

4-Azido-N-phenethyl-benzamide can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other groups on a molecule.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.

Major Products

Primary Amines: From reduction of the azido group.

Triazoles: From cycloaddition reactions with alkynes.

Wissenschaftliche Forschungsanwendungen

4-Azido-N-phenethyl-benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Azido-N-phenethyl-benzamide involves the release of nitrogen gas from the azido group, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new covalent bonds . In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their function or altering their activity .

Vergleich Mit ähnlichen Verbindungen

4-Azido-N-phenethyl-benzamide can be compared with other azido and benzamide derivatives:

N-Benzylbenzamide: Similar in structure but lacks the azido group, making it less reactive in certain chemical reactions.

N-Phenethylbenzamide: Also lacks the azido group, resulting in different reactivity and applications.

N-Benzyloxybenzamide: Contains an additional oxygen atom, which can influence its chemical properties and biological activity.

The presence of the azido group in this compound makes it unique in its ability to participate in azide-specific reactions, such as the Huisgen cycloaddition, and to release nitrogen gas, which can be harnessed in various applications .

Biologische Aktivität

4-Azido-N-phenethyl-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is characterized by the presence of an azido group and a phenethyl moiety attached to a benzamide structure. This unique configuration may confer specific biological activities that are currently under investigation.

Antimicrobial Properties

Research indicates that compounds related to benzamides, including 4-azido derivatives, exhibit various antimicrobial activities. Benzamide derivatives have been studied for their effects on different pathogens, including bacteria and viruses. For instance, certain N-phenyl benzamides have shown antiviral activity against enteroviruses like Coxsackie Virus A9, suggesting that similar structures may also provide insights into the antiviral potential of this compound .

The biological activity of this compound may involve several mechanisms:

- Receptor Modulation : Similar benzamide derivatives have been shown to interact with various receptors, potentially modulating pathways involved in inflammation and pain perception.

- Antiviral Mechanisms : The stabilization of viral capsids by binding to hydrophobic pockets has been observed in related compounds, suggesting that this compound could exhibit similar antiviral properties .

- Inhibition of Pathogen Proliferation : The ability to inhibit the growth of pathogens through various biochemical pathways is a key area of interest.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Pathogen/Condition | Effectiveness |

|---|---|---|---|

| N-Phenyl Benzamides | Antiviral | Coxsackie Virus A9 | EC50 = 1 µM |

| Benzamide Derivative A | Antiplasmodial | Plasmodium berghei | Ineffective in vivo |

| 4-Hydroxy-Furanyl-Benzamide | Cardiovascular | Heart Failure | Decreased infarct area |

Case Study: Antiviral Activity Against Enteroviruses

In a recent study focusing on N-phenyl benzamides, two compounds showed significant antiviral activity against Coxsackie Virus A9. The study highlighted that these compounds effectively bound to the virus and stabilized its structure, preventing uncoating and subsequent infection . This suggests that similar mechanisms could be explored for this compound.

Eigenschaften

IUPAC Name |

4-azido-N-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c16-19-18-14-8-6-13(7-9-14)15(20)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKXXQNNJCYVGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.